molecular formula C22H26 B14492995 Anthracene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 64094-28-6

Anthracene, 1,2,3,4,5,6,7,8-octamethyl-

Cat. No.: B14492995
CAS No.: 64094-28-6
M. Wt: 290.4 g/mol
InChI Key: BVRXMNBGXAEBOO-UHFFFAOYSA-N
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Description

Anthracene, 1,2,3,4,5,6,7,8-octahydro- (CAS: 1079-71-6), also termed octahydroanthracene, is a fully hydrogenated derivative of anthracene with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . Its structure comprises three fused cyclohexane rings, resulting in a saturated, non-aromatic system. This compound is synthesized via catalytic hydrogenation of anthracene using catalysts like Ni or Pt/C under controlled conditions . Thermodynamic data reveal its gas-phase enthalpy of formation (ΔfH°gas) as -94.4 kJ/mol and solid-phase enthalpy (ΔfH°solid) as -174.0 kJ/mol, highlighting its stability . Octahydroanthracene serves as a precursor in hydrogen storage materials and organic synthesis due to its reduced reactivity compared to aromatic anthracene .

Properties

CAS No.

64094-28-6

Molecular Formula

C22H26

Molecular Weight

290.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethylanthracene

InChI

InChI=1S/C22H26/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H,1-8H3

InChI Key

BVRXMNBGXAEBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C3C(=C(C(=C(C3=CC2=C1C)C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Steric Hindrance and Deactivation

Each alkylation step deactivates the aromatic ring, reducing reactivity for subsequent substitutions. This becomes particularly problematic for the eighth methyl group, as steric bulk near the reaction site may prevent further electrophilic attack.

Competing Side Reactions

  • Carbocation Rearrangements : Tert-butyl carbocations are stable but may undergo hydride shifts under prolonged reaction conditions.
  • Polyalkylation : Over-alkylation at a single site could lead to undesired branching rather than linear substitution.

Alternative Synthetic Approaches

While no direct methods for octamethylanthracene are reported, analogous strategies for related compounds suggest potential routes:

Diels-Alder Cycloaddition

Anthracene derivatives can be synthesized via [4+2] cycloadditions between dienes and dienophiles. For example, anthracene itself is formed by the dimerization of benzene under specific conditions. Introducing methyl groups pre- or post-cycloaddition could yield octamethylated products, though regioselectivity remains a challenge.

Ullmann Coupling or Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed couplings might enable selective functionalization. For instance, pre-methylated boronic acid derivatives could couple with halogenated anthracene analogs to build the octamethyl structure. However, such methods are untested for this compound.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst at room temperature.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrogenated anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Anthracene, 1,2,3,4,5,6,7,8-octamethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of anthracene, 1,2,3,4,5,6,7,8-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit the activity of topoisomerases, enzymes involved in DNA unwinding, leading to cytotoxic effects. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene

  • Molecular Formula : C₁₆H₂₂
  • Molecular Weight : 214.35 g/mol
  • Structure : Features two methyl groups at the 9 and 10 positions of octahydroanthracene.

2,3,6,7-Tetramethylanthracene

  • Molecular Formula : C₁₈H₁₈
  • Molecular Weight : 234.34 g/mol
  • Structure : Aromatic anthracene core with methyl groups at positions 2, 3, 6, and 6.
  • Properties : The methyl groups enhance electron-donating effects, shifting UV-Vis absorption spectra. Unlike octahydroanthracene, this compound retains aromaticity, leading to distinct electrochemical properties, such as redox activity in cyclic voltammetry .

Ethylated Benz[a]anthracene Derivatives

  • Example : 7,12-Diethylbenz[a]anthracene (7,12-DEBA)
  • Properties: Ethyl groups at positions 7 and 12 increase hydrophobicity and DNA-binding affinity. Covalent adduct formation with DNA correlates with carcinogenicity, demonstrating substituent-dependent bioactivity .

Octafluoroanthracene Derivatives

  • Example : 1,2,3,4,5,6,7,8-Octafluoroanthracene
  • Properties : Fluorine substituents impart electron-withdrawing effects, altering electronic properties. Such derivatives exhibit applications in organic electronics, contrasting with the hydrogenated octahydroanthracene’s inertness .

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula Molecular Weight (g/mol) ΔfH°gas (kJ/mol) ΔfH°solid (kJ/mol) Key Properties
Anthracene, 1,2,3,4,5,6,7,8-octahydro- C₁₄H₁₈ 186.29 -94.4 -174.0 High stability, hydrogen storage
9,10-Dimethyl-octahydroanthracene C₁₆H₂₂ 214.35 N/A N/A Increased steric hindrance
2,3,6,7-Tetramethylanthracene C₁₈H₁₈ 234.34 N/A N/A Aromatic, redox-active
7,12-Diethylbenz[a]anthracene C₂₀H₂₀ 260.38 N/A N/A DNA-binding, carcinogenic

Table 2: Biochemical and Stability Data

Compound Melting Point (°C) Stability (pH) Bioactivity (Binding Affinity)
Ethanoanthracene derivatives 129–285 Stable at pH 4.0–9.0 Binding energy: -9.3 kcal/mol (MnP enzyme)
Octahydroanthracene N/A N/A Low bioreactivity
2,3,6,7-Tetramethylanthracene N/A N/A Fluorescence applications

Research Findings

Biochemical Interactions

  • Anthracene derivatives show varying binding affinities with manganese peroxidase (MnP), a bioremediation enzyme. For instance, anthracene-2,6-dicarboxylic acid binds at -9.3 kcal/mol , while octahydroanthracene’s saturated structure results in weaker interactions .
  • Ethylated benz[a]anthracenes form DNA adducts proportional to their carcinogenic potency, underscoring substituent effects on toxicity .

Optical and Electronic Properties

  • Tetramethylanthracene derivatives display tunable fluorescence, with emission spectra sensitive to substituent positions .
  • Fluorinated anthracenes (e.g., octafluoroanthracene) exhibit enhanced electron affinity, making them suitable for non-fullerene acceptors in organic photovoltaics .

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